

# 4-chloro-1H-indol-7-ol molecular structure and formula

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## Compound of Interest

Compound Name: 4-chloro-1H-indol-7-ol

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## An In-depth Technical Guide to 4-chloro-1H-indol-7-ol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthetic routes for **4-chloro-1H-indol-7-ol**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data and outlines plausible experimental methodologies based on established chemical principles for substituted indoles.

## Molecular Structure and Chemical Formula

**4-chloro-1H-indol-7-ol** is a disubstituted indole, featuring a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring. The indole scaffold is a prominent feature in many biologically active compounds and natural products.

The chemical formula for **4-chloro-1H-indol-7-ol** is  $C_8H_6ClNO$ <sup>[1][2]</sup>. Its structure is represented by the SMILES string OC1=CC=C(Cl)C2=C1NC=C2<sup>[2]</sup>.

Molecular Structure of **4-chloro-1H-indol-7-ol**

Caption: 2D representation of the **4-chloro-1H-indol-7-ol** molecular structure.

## Physicochemical and Identification Data

The following table summarizes key quantitative data for **4-chloro-1H-indol-7-ol**. Due to the limited availability of experimental data for this specific compound, properties for the related structure, 4-chloroindole, are included for comparative context.

Property	Value (4-chloro-1H-indol-7-ol)	Value (4-chloroindole)	Reference
IUPAC Name	4-chloro-1H-indol-7-ol	4-chloro-1H-indole	[2]
CAS Number	1227496-90-3	25235-85-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	C <sub>8</sub> H <sub>6</sub> ClN	[1][2]
Molecular Weight	167.59 g/mol	151.59 g/mol	[2]
Purity (Typical)	>95%	>98%	[2]
Boiling Point	Not available	129-130 °C at 4 mmHg	
Density	Not available	1.259 g/mL at 25 °C	
Solubility	Not available	Soluble in ethanol (50 mg/mL)	
XLogP3	Not available	3.4	[3]

## Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of **4-chloro-1H-indol-7-ol** are not readily available in the literature, plausible methodologies can be constructed based on established synthetic routes for substituted indoles and standard biological assays.

## Proposed Synthetic Pathway

The synthesis of 4,7-disubstituted indoles can be challenging due to regioselectivity. A potential synthetic route could involve a multi-step process starting from a suitably substituted benzene derivative. One such generalized approach is the Batcho-Leimgruber indole synthesis, which is versatile for preparing various substituted indoles.

A plausible, though not experimentally verified, workflow is outlined below.



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Caption: A plausible synthetic workflow for **4-chloro-1H-indol-7-ol**.

#### Methodology:

- **Nitrostyrene Formation:** The synthesis could commence with a commercially available substituted nitrotoluene. However, for this specific substitution pattern, a starting material like 1-chloro-4-methoxy-2-nitrobenzene would be more suitable. This would be reacted with an aминаl ester, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding β-dimethylamino-2-nitrostyrene intermediate.
- **Reductive Cyclization:** The intermediate nitrostyrene is then subjected to reductive cyclization. This is a key step in many indole syntheses and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or reduction with metals in acidic media (e.g., iron powder in acetic acid). This step would yield the indole ring, resulting in 7-methoxy-4-chloroindole.
- **Demethylation:** The final step would be the deprotection of the hydroxyl group. The methyl ether at the 7-position can be cleaved using a strong Lewis acid such as boron tribromide (BBr<sub>3</sub>) in an appropriate solvent like dichloromethane to yield the final product, **4-chloro-1H-indol-7-ol**.
- **Purification:** Each intermediate and the final product would require purification, typically by column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

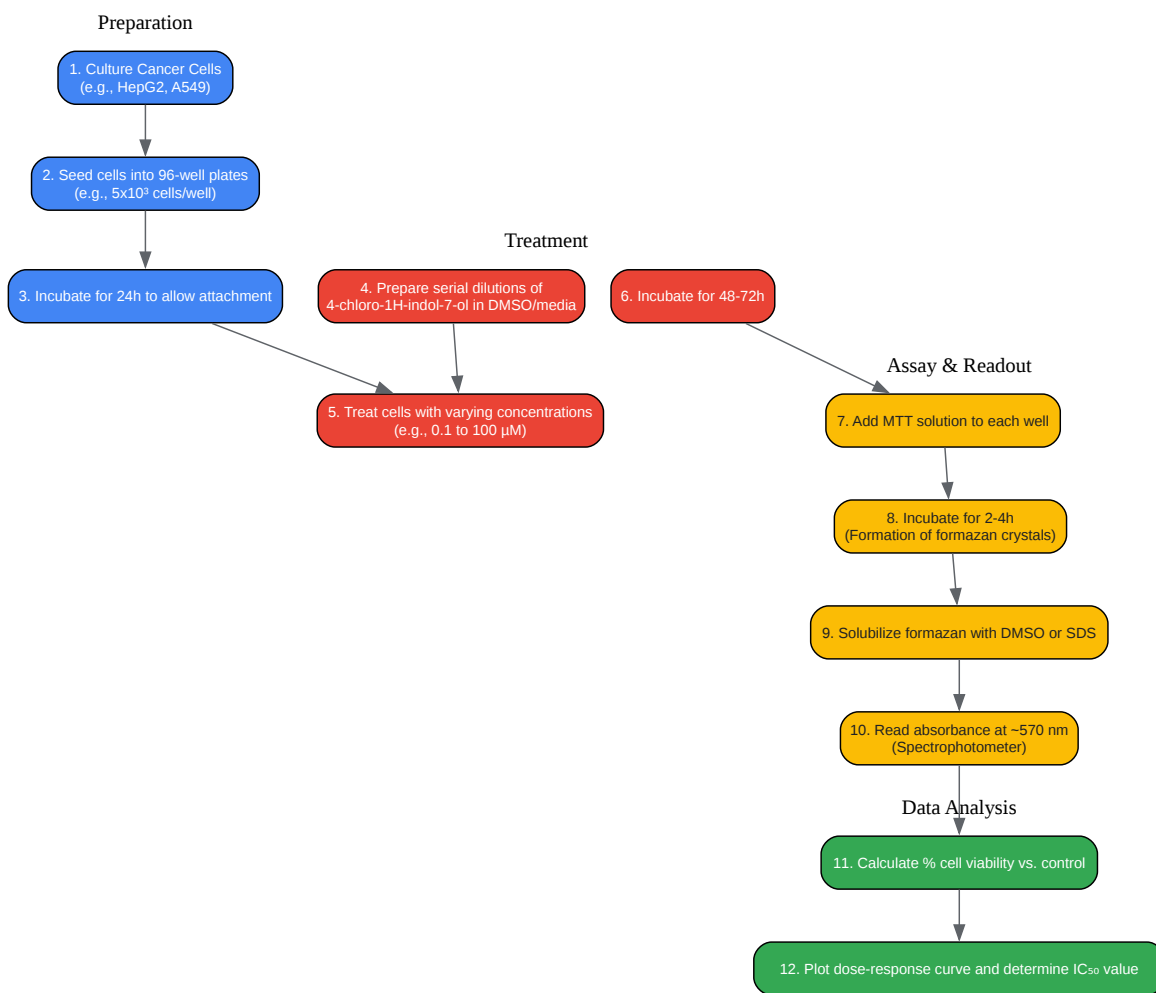
## Representative Biological Assay: In Vitro Cytotoxicity MTT Assay

Indole derivatives are frequently investigated for their potential as anticancer agents. A standard method to assess the cytotoxic effects of a new compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:



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Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

#### Detailed Protocol:

- **Cell Culture and Seeding:** Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** A stock solution of **4-chloro-1H-indol-7-ol** is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve the final desired concentrations. The old medium is removed from the cells, and they are treated with the compound-containing medium. Control wells receive medium with DMSO only.
- **Incubation:** The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- **MTT Addition and Solubilization:** After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells. Subsequently, the supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Acquisition and Analysis:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The results are often plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC<sub>50</sub>) value can be determined.

## Conclusion

**4-chloro-1H-indol-7-ol** is a halogenated and hydroxylated indole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties and outlines plausible and established methodologies for its synthesis and biological evaluation. Researchers can use this information as a starting point for their own investigations into the properties and applications of this and related substituted indoles.

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